N-(2,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-17-7-8-20(18(24)12-17)25-21(28)13-27-22(29)10-9-19(26-27)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOBVLYOGPNNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substitution Patterns on the Aromatic Rings
N-(4-Fluorophenyl) Analog
- Structure: Replaces the 2,4-difluorophenyl group with a monofluorophenyl moiety.
- The absence of a second fluorine may also diminish steric and electronic effects in target binding .
N-(4-Acetamidophenyl) Analog
- Structure : Substitutes the difluorophenyl group with a 4-acetamidophenyl group ().
- Impact : The acetamide group introduces hydrogen-bonding capability and polar surface area, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
N-(3-Trifluoromethylphenyl) Analog
Variations in the Heterocyclic Core
Triazole-Based Analogs
- Examples: Compounds 6a–m and 7a–m () feature 1,2,3-triazole rings instead of pyridazinone.
- Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the pyridazinone derivatives’ likely stepwise coupling .
- Impact: Triazoles offer distinct hydrogen-bonding geometry and metabolic resistance but lack the conjugated ketone of pyridazinone, which is critical for specific enzyme interactions (e.g., kinase inhibition).
Furan-Pyridazine Hybrids
Substituent Position and Isosteric Effects
Naphthalen-1-yl vs. Naphthalen-2-yl Substitution
- Example : 2-[3-(Naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () vs. the target compound’s naphthalen-2-yl group.
- Impact : The position of the naphthalene substituent alters steric bulk and π-π stacking orientation. Naphthalen-2-yl may better accommodate planar binding sites (e.g., aromatic enzyme pockets) .
Structural and Pharmacological Comparison Table
Research Findings and Implications
Synthetic Accessibility: Pyridazinone derivatives require multi-step synthesis (e.g., cyclocondensation for the heterocycle, followed by amide coupling), whereas triazole analogs are efficiently prepared via CuAAC .
Pharmacokinetic Trends :
- Fluorinated phenyl groups (e.g., 2,4-difluoro) improve blood-brain barrier penetration compared to polar acetamidophenyl derivatives .
- The trifluoromethyl group in C₂₃H₁₆F₃N₃O₂ enhances metabolic stability but may increase toxicity risks due to bioaccumulation .
Target Selectivity: Pyridazinone cores are prevalent in kinase inhibitors (e.g., MAPK, CDK), while triazole derivatives are often explored for antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2,4-difluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. For example:
Coupling reactions : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80°C) .
Acetamide linkage : Amidation using activated esters (e.g., naphthalen-1-ylacetyl chloride) with fluorinated anilines in dichloromethane at low temperatures (273 K) to minimize side reactions .
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from toluene to achieve >95% purity .
- Optimization : Reaction yield depends on solvent polarity, temperature control, and stoichiometric ratios. For instance, excess triethylamine improves amidation efficiency .
Q. How is structural characterization performed for this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine atoms at 2,4-positions on phenyl; pyridazinone carbonyl at δ ~165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₅F₂N₃O₂: 404.1112) .
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., ~60.5° between naphthalene and fluorophenyl groups), critical for understanding molecular conformation .
Q. What preliminary biological screening methods are recommended?
- In vitro assays :
- Enzyme inhibition : Dose-response curves against kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
- Data interpretation : Use statistical tools (e.g., GraphPad Prism) for nonlinear regression analysis of dose-response data .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved for this compound?
- Case study : If NMR suggests a planar conformation but crystallography shows a twisted structure:
Dynamic effects : NMR may average signals in solution, while crystallography captures static solid-state geometry .
Solvent influence : Polar solvents (e.g., DMSO) may stabilize specific conformers; compare spectra in multiple solvents .
DFT calculations : Validate experimental data using computational models (e.g., Gaussian software) to predict stable conformers .
Q. What strategies improve the compound’s bioavailability in pharmacological studies?
- Structural modifications :
- Solubility enhancers : Introduce polar groups (e.g., hydroxyl or methoxy) on the naphthalene ring without disrupting pyridazinone binding .
- Prodrug design : Convert the acetamide to an ester prodrug for enhanced membrane permeability .
- Formulation : Use nanoemulsions or liposomal encapsulation to improve aqueous solubility .
Q. How do electronic effects of fluorine substituents impact reactivity and biological activity?
- Electronic analysis :
- σ/π effects : Fluorine’s electron-withdrawing nature increases pyridazinone electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Comparative studies : Replace 2,4-difluorophenyl with non-fluorinated analogs; observe reduced kinase inhibition (e.g., IC₅₀ increases from 0.5 μM to >10 μM) .
Q. What advanced techniques resolve synthetic bottlenecks in scaling up production?
- Process chemistry :
- Flow reactors : Enable continuous synthesis of intermediates (e.g., pyridazinone core) with precise temperature control and reduced side products .
- Catalytic optimization : Screen Pd/C or Ni catalysts for coupling steps to reduce reaction time (e.g., from 24 h to 6 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
